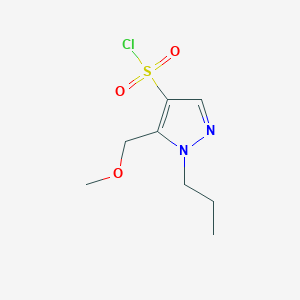
2,4-dimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Thiophenols Discrimination
The development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols in water samples highlights a significant application in environmental and biological sciences. Using reaction-based fluorescent probes designed with N-butyl-4-amino-1,8-naphthalimide as the fluorophore and 2,4-dinitrobenzenesulfonamide group for recognition, researchers have achieved high sensitivity and selectivity with a detection limit of 20 nM. This technique demonstrates potential for thiophenols sensing, crucial for monitoring environmental pollutants and biological systems (Wang et al., 2012).
Catalysis and Synthesis of Novel Compounds
The compound has also found application in the synthesis of novel chemical structures. For instance, the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst facilitated the synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. This method demonstrates an efficient approach to creating new chemical entities, which could have further applications in various fields of chemistry and pharmacology (Khashi et al., 2014).
Ligands for Metal Coordination
Research into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has opened new avenues in metal coordination chemistry. These compounds, with their variable sulfonamide substituents, have been studied for their molecular and supramolecular structures, showcasing different hydrogen bonding and π-π stacking interactions. Such ligands are valuable for developing coordination complexes with potential applications in catalysis, material science, and molecular electronics (Jacobs et al., 2013).
Antimicrobial and Anti-Inflammatory Agents
The synthesis and biological evaluation of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents have shown that pyrazolyl benzenesulfonamide derivatives exhibit significant activity. This research suggests that modifying the benzenesulfonamide structure could lead to new therapeutic agents with improved safety profiles and efficacy against various bacterial infections (Bekhit et al., 2008).
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-5-6-17(14(2)10-13)25(22,23)20-9-7-16-12-24-18(21-16)15-4-3-8-19-11-15/h3-6,8,10-12,20H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGANEZSMHEHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)


![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)


![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)



![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2716089.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2716092.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2716094.png)